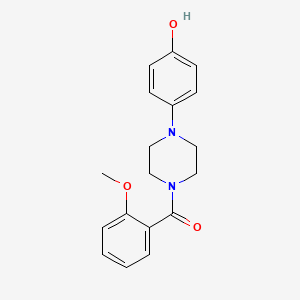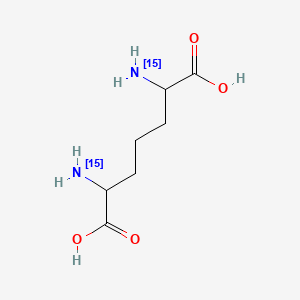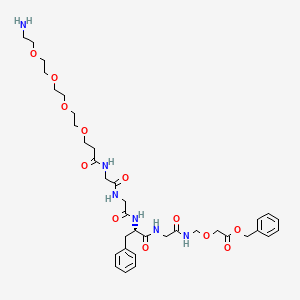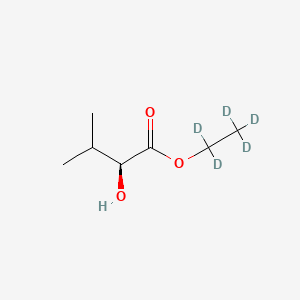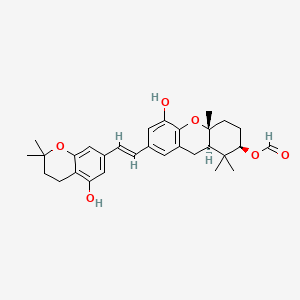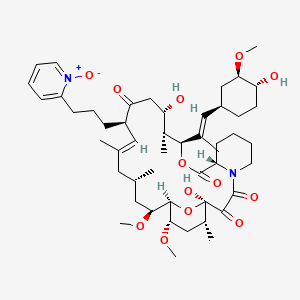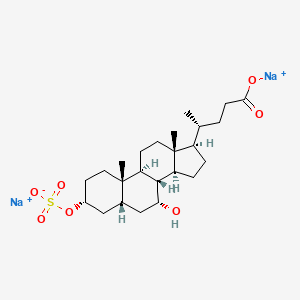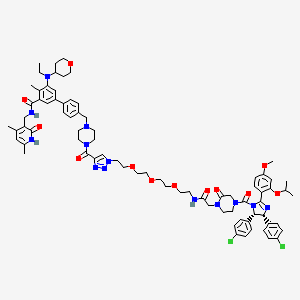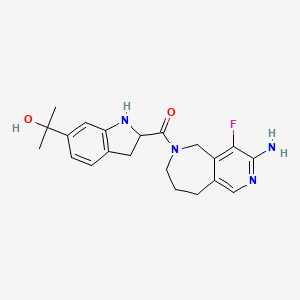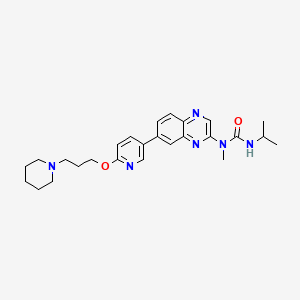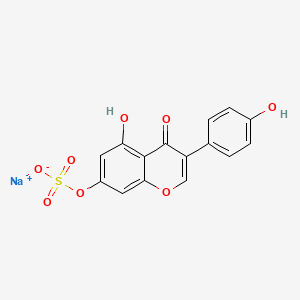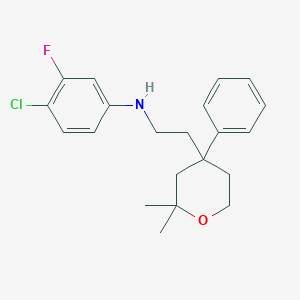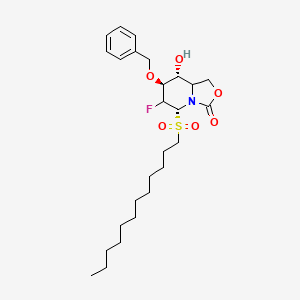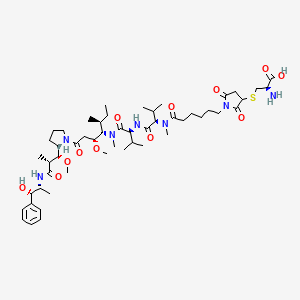
Cys-mc-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cys-mc-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent cytotoxin, linked to a cysteine residue. This compound is designed to selectively deliver the cytotoxin to tumor cells, minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys-mc-MMAE involves the conjugation of monomethyl auristatin E to a cysteine residue through a linker. The process typically includes the following steps:
Activation of the linker: The linker is activated using reagents such as N-hydroxysuccinimide (NHS) esters.
Conjugation to cysteine: The activated linker is then conjugated to the cysteine residue under mild conditions to preserve the integrity of the cysteine.
Attachment of MMAE: Finally, monomethyl auristatin E is attached to the linker-cysteine conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assessment .
Chemical Reactions Analysis
Types of Reactions
Cys-mc-MMAE undergoes several types of chemical reactions, including:
Oxidation: The cysteine residue can undergo oxidation, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds formed during oxidation can be reduced back to free thiols.
Substitution: The linker can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include disulfide-linked conjugates, reduced thiol forms, and substituted derivatives of the linker .
Scientific Research Applications
Cys-mc-MMAE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying conjugation reactions and linker stability.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications.
Mechanism of Action
Cys-mc-MMAE exerts its effects by inhibiting cell division. The mechanism involves the following steps:
Binding to the target cell: The antibody component of the ADC binds to specific antigens on the surface of tumor cells.
Internalization: The ADC is internalized into the tumor cell through receptor-mediated endocytosis.
Release of MMAE: Once inside the cell, the linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E.
Inhibition of tubulin polymerization: Monomethyl auristatin E inhibits tubulin polymerization, preventing cell division and leading to cell death
Comparison with Similar Compounds
Cys-mc-MMAE is compared with other similar compounds such as:
Monomethyl auristatin F (MMAF): Similar to MMAE but with a charged C-terminal phenylalanine, leading to attenuated activity.
Valine-citrulline-monomethyl auristatin E (Val-Cit-MMAE): Another ADC payload with a cleavable linker, used in various clinical trials.
This compound is unique due to its non-cleavable linker, which provides enhanced stability and reduced off-target toxicity compared to cleavable linkers .
Properties
Molecular Formula |
C52H85N7O12S |
|---|---|
Molecular Weight |
1032.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C52H85N7O12S/c1-13-32(6)45(38(70-11)27-41(61)58-26-20-23-37(58)47(71-12)33(7)48(64)54-34(8)46(63)35-21-16-14-17-22-35)57(10)51(67)43(30(2)3)55-49(65)44(31(4)5)56(9)40(60)24-18-15-19-25-59-42(62)28-39(50(59)66)72-29-36(53)52(68)69/h14,16-17,21-22,30-34,36-39,43-47,63H,13,15,18-20,23-29,53H2,1-12H3,(H,54,64)(H,55,65)(H,68,69)/t32-,33+,34+,36-,37-,38+,39?,43-,44-,45-,46+,47+/m0/s1 |
InChI Key |
APTHBUCXBJQNCQ-ZOFPQANVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


